molecular formula C20H30F2O2 B025622 (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid CAS No. 108212-65-3

(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid

Cat. No. B025622
M. Wt: 340.4 g/mol
InChI Key: SVOXCZQGAVAPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid, also known as DFITA, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DFITA is a polyunsaturated fatty acid that belongs to the family of omega-3 fatty acids, which are essential for human health. In

Mechanism Of Action

(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid exerts its effects through multiple mechanisms, including the modulation of gene expression, the inhibition of enzymatic activity, and the regulation of signaling pathways. (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid has also been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and angiogenesis, which may contribute to its anticancer effects. Furthermore, (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid has been shown to regulate signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.

Biochemical And Physiological Effects

(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of angiogenesis. (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid has also been shown to modulate the expression of genes involved in lipid metabolism, inflammation, and oxidative stress. Additionally, (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid has been shown to have cardioprotective effects, including the reduction of blood pressure and the improvement of cardiac function.

Advantages And Limitations For Lab Experiments

One advantage of using (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid in lab experiments is its potential therapeutic applications, which may lead to the development of new drugs for the treatment of various diseases. Another advantage is its ability to modulate multiple signaling pathways, which may provide insights into the mechanisms underlying disease progression. However, one limitation of using (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid in lab experiments is its complex synthesis method, which may limit its availability. Additionally, the effects of (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid may vary depending on the cell type and experimental conditions, which may complicate data interpretation.

Future Directions

There are several future directions for research on (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to explore the mechanisms underlying its effects on gene expression, enzymatic activity, and signaling pathways. Additionally, future research could investigate the effects of (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid in combination with other drugs or therapies, which may enhance its therapeutic efficacy. Finally, future research could focus on developing new synthetic methods for (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid that are more efficient and scalable.

Synthesis Methods

(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid can be synthesized by the reaction of 5,8,11,14-eicosatetraynoic acid (ETYA) with bromine and sodium fluoride. This reaction yields the desired product as a mixture of four geometric isomers, which can be separated by chromatography. The synthesis of (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid may be a promising candidate for cancer therapy. (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid has been shown to have cardioprotective effects, which may be useful in the prevention and treatment of cardiovascular diseases.

properties

CAS RN

108212-65-3

Product Name

(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid

Molecular Formula

C20H30F2O2

Molecular Weight

340.4 g/mol

IUPAC Name

(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H30F2O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-20(21,22)18-15-12-13-16-19(23)24/h6-7,9-10,14-15,17-18H,2-5,8,11-13,16H2,1H3,(H,23,24)/b7-6+,10-9+,17-14+,18-15+

InChI Key

SVOXCZQGAVAPHD-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C(/C=C/CCCC(=O)O)(F)F

SMILES

CCCCCC=CCC=CCC=CC(C=CCCCC(=O)O)(F)F

Canonical SMILES

CCCCCC=CCC=CCC=CC(C=CCCCC(=O)O)(F)F

synonyms

7,7-difluoroarachidonic acid

Origin of Product

United States

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